molecular formula C10H7Cl2NO3S B2412356 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338421-04-8

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No. B2412356
CAS RN: 338421-04-8
M. Wt: 292.13
InChI Key: WGTXTKQPKRZPHA-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, commonly known as 4-DCT, is a synthetic compound with a wide range of applications in scientific research. 4-DCT is a highly reactive compound, with a low melting point and a high boiling point, making it an ideal candidate for laboratory experiments. 4-DCT has been studied for its potential applications in drug design and development, as well as in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of Formazans and Antimicrobial Agents The compound 4-(3,4-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione exhibits relevance in the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing antimicrobial properties against specific bacterial and fungal strains. This synthesis involves multiple stages, including refluxing, esterification, hydrazinolysis, and reactions with aromatic amines, culminating in the formation of formazans with moderate antimicrobial activity (Sah et al., 2014).

Synthesis and Characterisation of Thiourea Derivatives N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives have been synthesized and characterized, revealing significant information about their chemical structure through spectroscopic techniques like IR and multi-nuclear magnetic resonance (NMR). The structural determination of these compounds adds valuable insight into the chemical reactivity and potential applications of 4-(3,4-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione derivatives (Yusof et al., 2010).

Heterocyclic Compound Synthesis with Biological Activity The compound plays a critical role in the preparation of new heterocyclic compounds with expected biological activities. Through various chemical reactions, derivatives of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid have been prepared, some of which exhibit antimicrobial and antifungal properties (Sayed et al., 2003).

Spectroscopic Analysis and Molecular Structure

Spectroscopic Identification and Molecular Docking Studies Spectroscopic identification and structural features of a compound related to 4-(3,4-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione have been investigated, focusing on molecular-orbital interaction and structural analysis through density functional theory (DFT) calculations. This study includes spectroscopic data, potential energy distributions, and molecular docking studies, providing a comprehensive view of the molecule's interaction with Pim-1 kinase cancer protein (Shanmugapriya et al., 2022).

Mechanism of Action

Target of Action

The compound 4-(3,4-Dichlorophenyl)-1λ~4~,4-thiazinane-1,3,5-trione, also known as DCMU, is a specific inhibitor of photosynthesis . Its primary target is the Q B plastoquinone binding site of photosystem II . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy in plants .

Mode of Action

DCMU acts by blocking the Q B plastoquinone binding site, thereby disallowing the electron flow from photosystem II to plastoquinone . This interruption in the electron transport chain effectively reduces the plant’s ability to convert light energy into chemical energy in the form of ATP and reductant potential .

Pharmacokinetics

Given its structural similarity to other chlorinated phenols, it is likely that it is metabolized primarily by the liver and excreted predominantly via the renal route .

Result of Action

The molecular and cellular effects of DCMU’s action primarily involve the disruption of photosynthesis. By blocking the electron flow from photosystem II, DCMU effectively shuts down “linear” photosynthesis, leading to a reduction in the plant’s ability to convert light energy into chemical energy . This can have significant impacts on plant growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light conditions can affect the degree to which DCMU inhibits photosynthesis, as the process is light-dependent . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTXTKQPKRZPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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